![molecular formula C11H12ClN3O B1458408 3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-35-3](/img/structure/B1458408.png)
3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
The compound “3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted at the 3-position with a chlorine atom and at the 1-position with an oxan-2-yl group (a tetrahydrofuran ring). These functional groups could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the nitrogen atoms in the pyrazolo[3,4-b]pyridine core and the oxygen atom in the oxan-2-yl group. These atoms are capable of forming hydrogen bonds, which could impact the compound’s three-dimensional structure and its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich nitrogen atoms and the electron-withdrawing chlorine atom. The compound could potentially undergo reactions at these sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrogen and oxygen atoms could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
1H-pyrazolo[3,4-b]pyridines, including derivatives like 3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine, are synthesized using various starting materials such as 2-chloronicotinic acid through processes involving reduction, oxidation, oximation, and cyclization. The total yield from these synthesis steps can be significant, indicating a feasible method for large-scale preparation. These synthesis methodologies offer advantages like ease of operation, cost-effectiveness, and environmental friendliness (Huang Bin & Zha Zhenglin, 2011).
Catalytic Applications
Compounds within the 1H-pyrazolo[3,4-b]pyridine family have been used as catalysts in chemical reactions. For instance, magnetically separable graphene oxide anchored with sulfonic acid demonstrates high catalytic activity for the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This showcases the potential of 1H-pyrazolo[3,4-b]pyridine derivatives in catalyzing multi-component reactions efficiently and sustainably (Mo Zhang et al., 2016).
Material Science and Electronics
Derivatives of 1H-pyrazolo[3,4-b]pyridines are also explored in the field of materials science and electronics. Their structural and optical properties, such as indirect optical energy gaps, make them suitable for applications in electronic devices. These compounds have been used in the fabrication of heterojunctions with p-Si substrates, highlighting their potential in the development of electronic and optoelectronic devices (I. Zedan et al., 2020).
Biomedical Applications
The biomedical applications of 1H-pyrazolo[3,4-b]pyridines are vast, covering areas such as antitumor and antimicrobial activities. These compounds have been synthesized and evaluated for their potential in treating various bacterial and fungal infections, as well as their efficacy against certain cancer cell lines. The versatility in the functionalization of these compounds allows for the synthesis of derivatives with enhanced biological activities (M. El-Borai et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-10-8-4-3-6-13-11(8)15(14-10)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQKCJGYBPSTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC=N3)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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